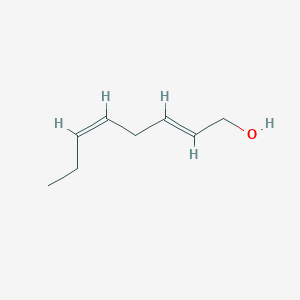![molecular formula C15H14F3NO2 B13420044 2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)- CAS No. 68975-49-5](/img/structure/B13420044.png)
2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Coumarin 355 is a derivative of coumarin, a naturally occurring aromatic organic compound. Coumarins are characterized by their benzene ring fused to an α-pyrone ring, which gives them unique chemical properties. Coumarin 355, like other coumarins, is known for its pleasant odor and is used in various applications, including perfumery, pharmaceuticals, and as a fluorescent dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Coumarin 355 can be synthesized through several well-known organic reactions. Some of the common methods include:
Pechmann Condensation: This involves the reaction of phenols with β-keto esters in the presence of acid catalysts.
Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds in the presence of a base.
Perkin Reaction: This involves the reaction of aromatic aldehydes with anhydrides in the presence of a base.
Industrial Production Methods
Industrial production of coumarin derivatives often involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Coumarin 355 undergoes various chemical reactions, including:
Oxidation: Coumarins can be oxidized to form coumarin-3-carboxylic acid.
Reduction: Reduction of coumarins can lead to the formation of dihydrocoumarins.
Substitution: Electrophilic substitution reactions can occur on the benzene ring of coumarins.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products
Oxidation: Coumarin-3-carboxylic acid.
Reduction: Dihydrocoumarins.
Substitution: Halogenated or nitrated coumarins.
Wissenschaftliche Forschungsanwendungen
Coumarin 355 has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in the study of enzyme activities and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticoagulant effects.
Industry: Used in the production of perfumes and as a flavoring agent.
Wirkmechanismus
The mechanism of action of coumarin 355 involves its interaction with various molecular targets. In biological systems, coumarins can inhibit the synthesis of vitamin K, which is essential for blood clotting. This property is utilized in anticoagulant drugs like warfarin. Coumarins also exhibit fluorescence, which is used in imaging and analytical applications.
Vergleich Mit ähnlichen Verbindungen
Coumarin 355 can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Esculin: Used in the treatment of hemorrhoids.
4-Methylumbelliferone: Used as a fluorescent marker in biochemical assays.
Uniqueness
Coumarin 355 is unique due to its specific structural modifications that enhance its fluorescence properties, making it particularly useful in imaging and analytical applications.
Conclusion
Coumarin 355 is a versatile compound with significant applications in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable tool in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
68975-49-5 |
|---|---|
Molekularformel |
C15H14F3NO2 |
Molekulargewicht |
297.27 g/mol |
IUPAC-Name |
9-ethyl-4-(trifluoromethyl)-7,8-dihydro-6H-pyrano[3,2-g]quinolin-2-one |
InChI |
InChI=1S/C15H14F3NO2/c1-2-19-5-3-4-9-6-10-11(15(16,17)18)7-14(20)21-13(10)8-12(9)19/h6-8H,2-5H2,1H3 |
InChI-Schlüssel |
FNGKJWDTEBDTNX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCCC2=CC3=C(C=C21)OC(=O)C=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
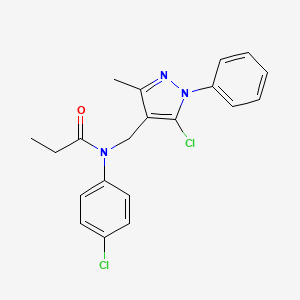
![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
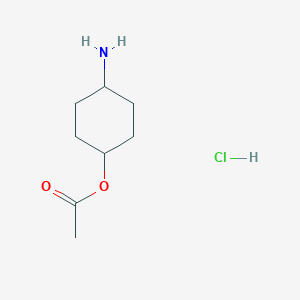

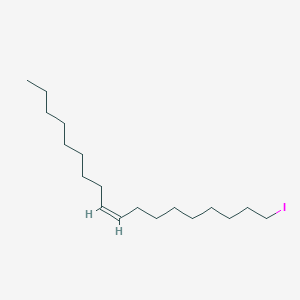
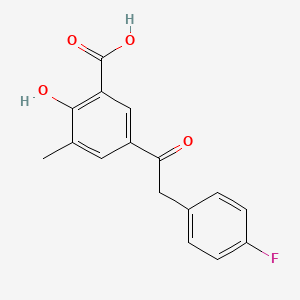
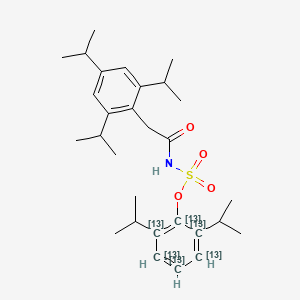
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
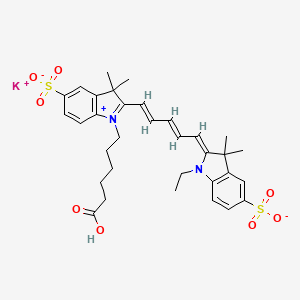

![4-(Azidomethyl)-[1,1-biphenyl]-2-metanoic Acid](/img/structure/B13420061.png)
